Pentafluoropropionyl fluoride

説明

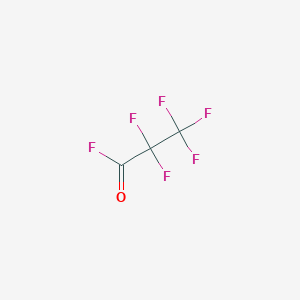

Structure

3D Structure

特性

IUPAC Name |

2,2,3,3,3-pentafluoropropanoyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F6O/c4-1(10)2(5,6)3(7,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLCLKCNTDGWDMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059968 | |

| Record name | Perfluoropropionyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquefied gas; [Alfa Aesar MSDS] | |

| Record name | Pentafluoropropionyl fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16424 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

422-61-7 | |

| Record name | 2,2,3,3,3-Pentafluoropropanoyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=422-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoyl fluoride, 2,2,3,3,3-pentafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000422617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoyl fluoride, 2,2,3,3,3-pentafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoropropionyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoropropionyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Pentafluoropropionyl Fluoride: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentafluoropropionyl fluoride (PFPC), with the chemical formula C₃F₆O, is a fluorinated acyl fluoride that serves as a versatile and highly reactive building block in organic synthesis.[1] Its unique properties, stemming from the strong electron-withdrawing nature of the pentafluoroethyl group, make it a valuable reagent in the preparation of a wide range of fluorinated compounds. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and handling of this compound, with a focus on its applications in research and development, particularly within the pharmaceutical and agrochemical industries.[1]

Chemical and Physical Properties

This compound is a colorless gas at room temperature with a boiling point of approximately -30°C to 5.3°C.[1][2][3] It is a corrosive and toxic substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[4][5] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃F₆O | [1][6] |

| Molecular Weight | 166.02 g/mol | [1][6] |

| CAS Number | 422-61-7 | [1][6] |

| Boiling Point | -30°C to 5.3°C | [1][2][3] |

| Density | 1.537 g/cm³ | [1][2] |

| Vapor Pressure | 1560 mmHg at 25°C | [1][2] |

| Refractive Index | 1.247 | [1][7] |

| Appearance | Colorless gas/liquefied gas | [1][6] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR: The ¹⁹F NMR spectrum is the most informative for characterizing this compound. It will show two main signals corresponding to the -CF₃ and -CF₂ groups, and a signal for the acyl fluoride fluorine. The approximate chemical shift ranges for these fluorine environments are:

-

-COF: -70 to -20 ppm

-

-CF₂-: +80 to +140 ppm

-

-CF₃: +40 to +80 ppm

The signals will exhibit splitting patterns due to J-coupling between the different fluorine nuclei.

¹³C NMR: The ¹³C NMR spectrum will show three distinct carbon signals. Due to the coupling with fluorine, these signals will appear as complex multiplets.[8] The chemical shifts are expected in the following regions:

-

C=O: Highly deshielded, in the acyl halide region.

-

-CF₂-: Significantly deshielded by the attached fluorine atoms.

-

-CF₃: Also deshielded, but typically to a lesser extent than the -CF₂- carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, which is expected at a high frequency due to the electron-withdrawing effect of the fluorine atoms. Other significant absorptions will be present in the C-F stretching region.

| Functional Group | Approximate Frequency (cm⁻¹) |

| C=O Stretch | > 1800 (strong) |

| C-F Stretch | 1300-1000 (strong, multiple bands) |

Mass Spectrometry (MS)

The mass spectrum of this compound will show the molecular ion peak (M⁺) at m/z 166. Key fragmentation patterns would involve the loss of the fluorine atom from the acyl fluoride, the carbonyl group, and cleavage of the C-C bonds in the perfluoroethyl chain. Common fragments would include [C₂F₅]⁺ (m/z 119), [CF₃]⁺ (m/z 69), and [COF]⁺ (m/z 47).

Reactivity

This compound is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution reactions. The electron-withdrawing pentafluoroethyl group makes the carbonyl carbon exceptionally susceptible to attack by nucleophiles.

Reactions with Nucleophiles

This compound reacts vigorously with a variety of nucleophiles, including water, alcohols, amines, and phenols.

-

Hydrolysis: It reacts with water to produce pentafluoropropionic acid and hydrogen fluoride.[6]

-

Reaction with Alcohols: In the presence of a base or catalyst, it reacts with alcohols to form pentafluoropropionate esters.

-

Reaction with Amines: It readily reacts with primary and secondary amines to form the corresponding pentafluoropropionamides.[1] This reaction is particularly useful for derivatizing amines for analysis by gas chromatography.

-

Reaction with Phenols: Acylation of phenols can occur on the hydroxyl group (O-acylation) to form phenyl pentafluoropropionates or on the aromatic ring (C-acylation) under Friedel-Crafts conditions.

Use as an Acylating Agent

This compound is an effective pentafluoropropionylating agent. The pentafluoropropionyl group can be introduced into molecules to modify their physical and chemical properties, such as increasing their volatility for gas chromatography or enhancing their thermal stability.[1]

Experimental Protocols

General Procedure for Acylation of Alcohols

This protocol is a general guideline and may require optimization for specific substrates.

-

Materials:

-

This compound

-

Alcohol

-

Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)

-

Tertiary amine base (e.g., triethylamine, pyridine)

-

-

Procedure:

-

In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the alcohol and the tertiary amine base in the anhydrous solvent.

-

Cool the solution to 0°C in an ice bath.

-

Slowly bubble gaseous this compound through the solution or add a pre-condensed solution of the fluoride.

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

-

Thermal Stability and Decomposition

This compound is thermally stable under normal conditions. However, at elevated temperatures, it can decompose. The thermal decomposition of perfluoroacyl fluorides is complex and can proceed through various pathways. In the presence of water, hydrolysis to the corresponding perfluorocarboxylic acid is a key step, which then undergoes further decomposition.[1] Pyrolysis in an inert atmosphere can lead to the formation of smaller perfluoroalkanes and other fluorinated species.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in several areas of research and development:

-

Synthesis of Fluorinated Molecules: It serves as a key intermediate in the synthesis of various drug molecules and agrochemicals, where the incorporation of fluorine can enhance properties such as metabolic stability, bioavailability, and binding affinity.[1]

-

Derivatizing Agent: Its high reactivity with amines makes it an excellent derivatizing agent for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) analysis of various compounds, including amphetamines and other drugs of abuse. The resulting pentafluoropropionyl derivatives are typically more volatile and have excellent electron-capturing properties, leading to high sensitivity in detection.

-

Materials Science: It is used in the development of advanced materials with specific properties like high thermal stability and chemical resistance.[1]

Safety and Handling

This compound is a hazardous substance and must be handled with extreme care.[4][5]

-

Toxicity: It is toxic if inhaled and can cause severe skin burns and eye damage.[5]

-

Corrosivity: It is corrosive and reacts with water to produce hydrogen fluoride.[6]

-

Handling: All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. A self-contained breathing apparatus may be necessary for certain operations.[4]

-

Storage: It should be stored in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as water, acids, and bases.

Conclusion

This compound is a highly reactive and versatile reagent with significant applications in organic synthesis, particularly for the introduction of the pentafluoropropionyl moiety. Its utility in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, as well as its role as a derivatizing agent for sensitive analytical techniques, underscores its importance in modern chemical research and development. Proper understanding of its chemical properties, reactivity, and safe handling procedures is essential for its effective and safe utilization in the laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. 19F [nmr.chem.ucsb.edu]

- 3. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. Method for synthesis of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. US3985783A - Process for ring acylation of phenols - Google Patents [patents.google.com]

Spectroscopic Profile of Pentafluoropropionyl Fluoride: A Technical Guide

For researchers, scientists, and professionals in drug development, this guide provides a concise yet in-depth overview of the key spectroscopic data for pentafluoropropionyl fluoride (CF₃CF₂COF), a significant compound in synthetic chemistry. This document compiles available data on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational resource for its identification and application.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound. Due to the limited availability of publicly accessible, complete experimental spectra, this compilation is based on typical values for similar fluorinated acyl fluorides and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR: The ¹⁹F NMR spectrum is anticipated to show two main signals corresponding to the trifluoromethyl (CF₃) and difluoromethylene (CF₂) groups, in addition to the acyl fluoride (-COF) fluorine. The chemical shifts are influenced by the strong electron-withdrawing nature of the carbonyl group and adjacent fluorine atoms.

| Group | Typical Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constants (J) (Hz) |

| -COF | +20 to +40 | Triplet | ³JFF ≈ 5-15 Hz |

| -CF₂ - | -120 to -130 | Quartet of doublets | ³JFF ≈ 5-15 Hz, ²JFF ≈ 5-10 Hz |

| -CF₃ | -80 to -90 | Triplet | ⁴JFF ≈ 5-10 Hz |

Note: Chemical shifts are referenced to CFCl₃. Coupling constants are approximate and can vary with solvent and temperature.

¹³C NMR: The ¹³C NMR spectrum of this compound is characterized by significant carbon-fluorine coupling, leading to complex splitting patterns.

| Carbon | Typical Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constants (J) (Hz) |

| C =O | 155 - 165 | Triplet of quartets | ¹JCF ≈ 300-350 Hz, ²JCCF ≈ 30-40 Hz, ³JCCCF ≈ 3-5 Hz |

| -C F₂- | 110 - 120 (centered) | Quartet of triplets | ¹JCF ≈ 280-300 Hz, ²JCCF ≈ 30-40 Hz |

| -C F₃ | 115 - 125 (centered) | Quartet of triplets | ¹JCF ≈ 280-300 Hz, ²JCCF ≈ 30-40 Hz |

Note: The multiplicities and coupling constants are complex due to coupling with multiple fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by a very strong absorption band due to the carbonyl (C=O) stretching vibration, which is shifted to a higher frequency compared to non-fluorinated acyl fluorides due to the inductive effect of the fluorine atoms. Strong C-F stretching bands are also characteristic.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| C=O stretch | 1870 - 1900 | Very Strong |

| C-F stretch | 1100 - 1400 | Strong, multiple bands |

| C-C stretch | 900 - 1100 | Medium to Strong |

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern. The molecular ion peak is expected, although it may be of low intensity. Common fragments arise from the cleavage of C-C and C-F bonds.

| m/z | Proposed Fragment | Relative Intensity |

| 166 | [CF₃CF₂COF]⁺ (Molecular Ion) | Low |

| 119 | [CF₃CF₂]⁺ | High |

| 97 | [CF₃CO]⁺ | Medium |

| 69 | [CF₃]⁺ | Very High (often base peak) |

| 47 | [COF]⁺ | Medium |

Experimental Protocols

NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a multinuclear probe is required.

-

Sample Preparation: The sample is typically prepared by dissolving a small amount of this compound in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube. Due to its reactivity, care must be taken to use a dry solvent and tube.

-

¹⁹F NMR Acquisition: A standard one-pulse ¹⁹F NMR experiment is performed. A spectral width of approximately 250 ppm, centered around -50 ppm, is generally sufficient. Trichlorofluoromethane (CFCl₃) is commonly used as an external or internal reference (δ = 0 ppm).

-

¹³C NMR Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed. A wider spectral width may be necessary to encompass the downfield carbonyl carbon. Due to the low natural abundance of ¹³C and the signal splitting from C-F coupling, a larger number of scans is typically required to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

-

Sample Preparation: For a volatile liquid like this compound, the spectrum can be obtained using a gas cell or as a thin film between two salt plates (e.g., KBr or NaCl). The gas-phase spectrum will show rotational fine structure.

-

Data Acquisition: A background spectrum of the empty cell or clean salt plates is first recorded. The sample spectrum is then acquired and ratioed against the background to produce the final absorbance or transmittance spectrum, typically in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source is commonly used for volatile compounds.

-

Sample Introduction: The sample can be introduced directly into the ion source via a heated probe or, if coupled with a gas chromatograph (GC-MS), injected onto a GC column for separation prior to ionization.

-

Ionization: Standard EI conditions are typically employed, with an electron energy of 70 eV.

-

Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: A logical workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to Pentafluoropropionyl Fluoride (CAS 422-61-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentafluoropropionyl fluoride (CAS 422-61-7), a colorless gas at room temperature, is a highly reactive acyl fluoride. This document provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and safety considerations. Due to its fluorinated structure, it serves as a key intermediate in the synthesis of various specialty chemicals, including pharmaceuticals and agrochemicals. This guide consolidates available data to support its application in research and development.

Chemical and Physical Properties

This compound is a perfluorinated organic compound. Its properties are significantly influenced by the high electronegativity of the fluorine atoms. The available quantitative data are summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃F₆O | [1][2] |

| Molecular Weight | 166.02 g/mol | [1][2] |

| Boiling Point | -30 °C to -28 °C | [1] |

| Density (Predicted) | 1.537 ± 0.06 g/cm³ | [1] |

| Vapor Pressure | 1560 mmHg at 25°C | LookChem |

| Refractive Index (Predicted) | 1.247 | LookChem |

| Appearance | Colorless gas | [1] |

| Solubility | Reacts violently with water. | [3] |

Synthesis

The primary industrial synthesis of this compound involves the isomerization of hexafluoropropylene oxide (HFPO). This process is typically carried out under pressure and at elevated temperatures in the presence of a catalyst.

Experimental Protocol: Isomerization of Hexafluoropropylene Oxide

Objective: To synthesize this compound from hexafluoropropylene oxide.

Materials:

-

Hexafluoropropylene oxide (HFPO)

-

Catalyst system: Main catalyst (e.g., organic amine compounds like ethylenediamine, or nitrogen-containing heterocycles like quinoline) and a co-catalyst (e.g., an alkali metal fluoride such as sodium fluoride (NaF) or potassium fluoride (KF)).

-

Pressure reactor (e.g., 0.5L, lined with polytetrafluoroethylene) equipped with a stirrer.

Procedure:

-

Charge the pressure reactor with the main catalyst (e.g., 150g of ethylenediamine) and the co-catalyst (e.g., 10g of NaF).

-

Seal the reactor and commence stirring (e.g., 300 rpm).

-

Heat the reactor to the desired temperature (e.g., 90°C).

-

Once the temperature is stable, introduce the hexafluoropropylene oxide feedstock (e.g., 210g) into the reactor in batches.

-

Maintain the reaction pressure at a controlled level (e.g., approximately 0.5 MPa).

-

The product, this compound, is a gas at the reaction temperature and can be collected from the gas phase outlet of the reactor.

-

Condense and collect the gaseous product.

-

The crude product can be analyzed by gas chromatography to determine its purity.

Expected Yield: Product yields have been reported in the range of 80-85%.

Below is a diagram illustrating the general workflow for the synthesis of this compound.

Reactivity and Chemical Properties

This compound is a highly reactive compound, characteristic of acyl fluorides. Its reactivity is centered around the electrophilic carbonyl carbon.

Hydrolysis

This compound reacts violently with water, hydrolyzing to form pentafluoropropionic acid and hydrogen fluoride (HF).[3] This reaction is a key consideration for its handling and storage.

Nucleophilic Acyl Substitution

As an acyl fluoride, this compound readily undergoes nucleophilic acyl substitution reactions. It is a valuable reagent for introducing the pentafluoropropionyl group into various molecules. Common nucleophiles include alcohols (to form esters) and amines (to form amides). The high reactivity of acyl fluorides often allows these reactions to proceed under mild conditions.

Stability

The compound is stable under anhydrous conditions. However, it is sensitive to moisture and should be stored accordingly. It may explode on contact with fluorinated catalysts.[4] When heated to decomposition, it emits toxic fumes of fluoride.[4]

Spectroscopic Data

19F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a powerful technique for the characterization of fluorinated compounds. The spectrum of this compound would be expected to show signals corresponding to the CF₃, CF₂, and COF fluorine atoms, with characteristic chemical shifts and coupling patterns.

Biological and Toxicological Information

Note: There is a significant lack of publicly available data on the specific biological activity, metabolic fate, and detailed toxicological profile of this compound. The information below is based on general knowledge of reactive acyl halides and related perfluorinated compounds and should be interpreted with caution.

Toxicity

This compound is classified as a toxic and corrosive gas.[1] Inhalation may cause corrosive injuries to the upper respiratory tract and lungs.[5] It causes severe skin burns and serious eye damage.[3] The LC50 in mice is reported to be between 25 ppm and 100 ppm for a 4-hour exposure.[5] As a perfluorinated alkane (PFA), it is considered a "forever chemical" with the potential for bioaccumulation and long-term adverse environmental effects.[3]

Reactivity with Biological Molecules

As a reactive acylating agent, this compound would be expected to react readily with nucleophilic functional groups found in biological macromolecules, such as the amine groups in lysine residues and the hydroxyl groups in serine, threonine, and tyrosine residues of proteins. Such reactions would likely lead to covalent modification and potential disruption of protein function. However, specific studies on the interaction of this compound with proteins or other biological molecules have not been identified.

Metabolic Fate

The metabolic fate of this compound has not been described in the available literature. Given its high reactivity, it is unlikely to persist in its original form in a biological system. Hydrolysis to pentafluoropropionic acid would be a probable initial step. The subsequent metabolism of short-chain perfluorocarboxylic acids is generally slow.

Handling and Safety

Due to its toxicity, corrosivity, and reactivity with water, strict safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[1] A gas-tight chemically protective suit in combination with a self-contained breathing apparatus is recommended.[3]

-

Handling: Use only in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Keep away from moisture and incompatible materials such as water, acids, and bases.

-

Storage: Store in a tightly closed container in a dry, well-ventilated place, protected from sunlight.[3]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4] If inhaled, move the person into fresh air. If swallowed, rinse the mouth with water (only if the person is conscious). In all cases of exposure, seek immediate medical attention.

Applications

This compound is a versatile building block in organic synthesis.

-

Pharmaceutical and Agrochemical Synthesis: It is used as a key intermediate in the synthesis of various drug molecules and new pesticides and herbicides.[1] The incorporation of the pentafluoropropionyl group can enhance properties such as metabolic stability and bioavailability.

-

Materials Science: It is utilized in the development of advanced materials with high thermal stability and chemical resistance.

-

Chemical Synthesis: It serves as a reagent in the synthesis of other fluorinated compounds, such as perfluoroallyl fluorosulfate (FAFS).[1]

Conclusion

This compound (CAS 422-61-7) is a highly reactive and versatile chemical intermediate with important applications in several fields. Its synthesis and chemical reactivity are well-documented. However, a significant data gap exists regarding its specific biological activity and metabolic fate, which warrants further investigation, particularly for applications in drug development. The high toxicity and reactivity of this compound necessitate stringent safety protocols for its handling and use.

References

The Synthesis of Pentafluoropropionyl Fluoride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pentafluoropropionyl fluoride (PFPE), a crucial intermediate in the synthesis of various fluorinated compounds, finds extensive applications in pharmaceuticals, agrochemicals, and materials science.[1] Its unique properties, stemming from the presence of multiple fluorine atoms, contribute to the enhanced stability and bioactivity of the final products.[1] This technical guide provides an in-depth overview of the primary formation mechanisms of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of the reaction pathways.

Core Formation Mechanisms

The industrial production of this compound is dominated by two principal methodologies: the isomerization of hexafluoropropylene oxide (HFPO) and electrochemical fluorination (ECF). While other methods exist, they are generally less favored for large-scale synthesis due to factors such as raw material accessibility and cost.[2]

Isomerization of Hexafluoropropylene Oxide (HFPO)

The most prevalent and economically viable route to this compound is the catalytic isomerization of hexafluoropropylene oxide.[3][4] This reaction involves the rearrangement of the epoxide ring of HFPO to form the acyl fluoride group of this compound. The process is typically carried out in the presence of a nucleophilic catalyst.

A variety of catalysts have been shown to be effective for this transformation, including organic amines (e.g., ethylenediamine, piperidine, quinoline), alkali metal fluorides (e.g., NaF, CsF), and complex ammonium hydrofluorides.[3][5][6] The choice of catalyst and reaction conditions significantly influences the reaction's efficiency and yield.

Reaction Scheme:

Caption: Isomerization of Hexafluoropropylene Oxide to this compound.

Quantitative Data Summary: Isomerization of HFPO

| Catalyst System | Raw Material | Temperature (°C) | Pressure (MPa) | Yield (%) | Reference |

| Ethylenediamine / NaF | Hexafluoropropylene Oxide | 90 | 0.6 | 80.5 | [3] |

| Piperidine / CsF | Hexafluoropropylene Oxide | 90 | 0.5 | 81 | [3] |

| Quinoline | Hexafluoropropylene Oxide | 100 | Autogenous | 92 | [6][7] |

| Complex Ammonium Hydrofluoride | Hexafluoropropylene Oxide | 60 | Autogenous | 97.9 | [5] |

| Alkali Metal Fluoride on Activated Carbon | 1,2-Epoxyhexafluoropropane | Boiling point to 200 | 0.1 - 1 | Quantitative | [8] |

Experimental Protocol: Isomerization of HFPO using Ethylenediamine and NaF [3]

-

Reactor Preparation: A 0.5L pressure reactor lined with polytetrafluoroethylene and equipped with a stirrer is charged with 150g of ethylenediamine and 10g of NaF.

-

Sealing and Stirring: The reactor is sealed, and stirring is initiated at a speed of 300 rpm.

-

Heating: The reactor is heated to a controlled temperature of 90°C.

-

Reactant Feed: Once the target temperature is reached, 200g of hexafluoropropylene oxide is fed into the reactor in batches through a liquid phase tube.

-

Pressure Maintenance: The reaction pressure is maintained at 0.6 MPa.

-

Product Collection: The product is released from the gas phase tube, condensed, and collected.

-

Analysis: The crude product is analyzed by gas phase chromatography to determine the content of this compound and calculate the yield.

Experimental Workflow: HFPO Isomerization

Caption: Experimental workflow for the synthesis of this compound via HFPO isomerization.

Electrochemical Fluorination (ECF)

Electrochemical fluorination offers an alternative route for the synthesis of perfluorinated organic compounds, including this compound.[9][10] This method involves the electrolysis of a solution containing an organic precursor in anhydrous hydrogen fluoride.[9] The Simons process is a well-established ECF technique used for this purpose.[9][10]

Precursors such as propionyl chloride or maleic anhydride can be used as starting materials.[11] During the ECF process, hydrogen atoms in the organic molecule are replaced with fluorine atoms.

Reaction Scheme (Simons Process):

Caption: General scheme for the electrochemical fluorination (Simons Process) to produce this compound.

Quantitative Data Summary: Electrochemical Fluorination

| Precursor | Process | Product Distribution | Reference |

| Maleic Anhydride | Electrochemical Fluorination | Perfluoropropionyl fluoride (63.2%) and perfluorobutanedioyl difluoride | [11] |

Experimental Protocol: Electrochemical Fluorination of Maleic Anhydride [11]

Note: The provided source offers a general overview rather than a detailed, step-by-step protocol. The following is a generalized procedure based on the principles of ECF.

-

Electrolyte Preparation: A solution of the organic precursor (maleic anhydride) is prepared in anhydrous hydrogen fluoride.

-

Electrochemical Cell: The electrolysis is carried out in a Simons-type electrochemical cell equipped with a nickel anode and cathode.

-

Electrolysis: A cell potential of approximately 5-6 V is applied to initiate the fluorination process. The temperature is controlled throughout the reaction.

-

Product Separation: The gaseous products, including this compound and hydrogen gas, are vented from the cell.

-

Purification: The crude product is purified, typically by rectification, to isolate the this compound.

-

Analysis: The purity of the final product is determined using techniques such as gas-liquid chromatography (GLC) and NMR spectroscopy.

Decomposition of Hexafluoropropylene Oxide Oligomers

A less common but notable method for producing this compound involves the decomposition of hexafluoropropylene oxide (HFPO) oligomers.[2] This process presents an opportunity to convert a potentially toxic byproduct of other industrial processes into a valuable chemical intermediate.[2] The decomposition is typically carried out in the presence of an alkali metal fluoride catalyst and an ether solvent.[2]

Reaction Scheme:

Caption: Decomposition of HFPO oligomers to form this compound.

Experimental Protocol: Decomposition of HFPO Oligomers [2]

-

Reactor Setup: A reactor is charged with the hexafluoropropylene oxide oligomer, an alkali metal fluoride catalyst, and an ether solvent.

-

Heating and Reflux: The reaction mixture is heated to a temperature between 90 and 200°C, and a low-temperature reflux condensation is carried out simultaneously.

-

Reaction Monitoring: The reaction is continued until the fluorous phase is completely decomposed, indicated by the bottom of the reactor becoming colorless and transparent.

-

Cooling: The reactor is then cooled to room temperature.

-

Product Collection: The gaseous product generated during the reaction is collected in a low-temperature cold trap to obtain liquid this compound.

Conclusion

The synthesis of this compound is a well-established field with the isomerization of hexafluoropropylene oxide being the most prominent and industrially significant method. The choice of catalyst and optimization of reaction conditions are critical for achieving high yields and purity. Electrochemical fluorination provides a viable alternative, particularly when specific precursors are readily available. The decomposition of HFPO oligomers offers a sustainable approach to valorize industrial byproducts. This guide provides researchers and professionals in drug development and materials science with a foundational understanding of the key mechanisms and experimental considerations for the formation of this important fluorinated building block.

References

- 1. lookchem.com [lookchem.com]

- 2. CN105315150A - Method for preparing perfluoropropionyl fluoride from hexafluoropropylene oxide oligomer - Google Patents [patents.google.com]

- 3. Method for synthesis of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 4. chemours.com [chemours.com]

- 5. EP0773208A1 - Process for producing perfluoropropionyl fluoride - Google Patents [patents.google.com]

- 6. notes.fluorine1.ru [notes.fluorine1.ru]

- 7. notes.fluorine1.ru [notes.fluorine1.ru]

- 8. JPS5838231A - Production method of this compound - Google Patents [patents.google.com]

- 9. Electrochemical fluorination - Wikipedia [en.wikipedia.org]

- 10. grokipedia.com [grokipedia.com]

- 11. en.notes.fluorine1.ru [en.notes.fluorine1.ru]

An In-depth Technical Guide to the Thermal Stability of Pentafluoropropionyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the thermal stability of pentafluoropropionyl fluoride (C₂F₅COF) is limited in publicly available literature. This guide provides a comprehensive overview based on the known thermal behavior of analogous perfluoroacyl fluorides and related fluorinated compounds. The information presented herein should be used as a guideline for handling and experimental design, with the understanding that empirical testing is necessary to determine precise thermal stability parameters for specific applications.

Executive Summary

This compound is a highly reactive fluorinated compound utilized as an intermediate in organic synthesis. Its thermal stability is a critical parameter for safe handling, storage, and reaction design. This document synthesizes available data on related compounds to provide an in-depth understanding of the factors influencing the thermal stability of this compound, its potential decomposition pathways, and the experimental protocols for its analysis.

Introduction to Perfluoroacyl Fluorides

Perfluoroacyl fluorides, including this compound, are characterized by the strong carbon-fluorine bond, which imparts significant thermal and chemical stability. However, the acyl fluoride group is highly electrophilic and susceptible to nucleophilic attack, particularly by water. The overall stability of these compounds is a balance between the robust perfluoroalkyl chain and the reactive acyl fluoride moiety.

Thermal Stability Data of Analogous Compounds

| Compound Name | Chemical Formula | Decomposition Temperature (°C) | Decomposition Products | Reference(s) |

| Trifluoroacetyl fluoride | CF₃COF | 300 - 390 | Carbon dioxide, difluoromethyl trifluoroacetate, carbon monoxide | [1][2] |

| Heptafluorobutyryl chloride | C₃F₇COCl | Not specified; moisture sensitive | Carbon monoxide, carbon dioxide, gaseous hydrogen fluoride, hydrogen chloride gas | [3][4] |

Note: The decomposition of heptafluorobutyryl chloride is expected to be analogous to its fluoride counterpart, with the primary difference being the generation of hydrogen chloride instead of hydrogen fluoride upon hydrolysis.

A patent describing the synthesis of this compound from hexafluoropropylene oxide notes reaction temperatures of 100°C, suggesting the product has a degree of stability at this temperature under the specified reaction conditions[5].

Theoretical Decomposition Pathway of this compound

Based on the decomposition products of analogous compounds, a potential thermal decomposition pathway for this compound can be proposed. The primary decomposition is likely to involve decarbonylation and rearrangement reactions.

Caption: A diagram illustrating the potential thermal decomposition pathway of this compound, leading to decarbonylation and the formation of stable end products.

In the presence of moisture, hydrolysis is a significant competing reaction, leading to the formation of pentafluoropropionic acid and hydrogen fluoride.

Experimental Protocols for Thermal Analysis

The thermal stability of this compound can be experimentally determined using several standard techniques. The general workflow for such an analysis is outlined below.

Caption: A flowchart depicting the typical experimental workflow for evaluating the thermal stability of a reactive chemical compound like this compound.

Objective: To determine the temperature at which the sample begins to lose mass due to decomposition or evaporation.

Methodology:

-

A small, precisely weighed sample of this compound is placed in a sealed, inert crucible (e.g., gold-plated stainless steel) to prevent reaction with the pan and to contain the volatile compound.

-

The crucible is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically inert, such as nitrogen or argon).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The onset temperature of decomposition is identified as the point where significant mass loss begins.

Objective: To measure the heat flow associated with thermal transitions as a function of temperature.

Methodology:

-

A small, accurately weighed sample is hermetically sealed in a crucible (e.g., high-pressure stainless steel).

-

An empty, sealed crucible is used as a reference.

-

Both the sample and reference crucibles are heated at a linear rate in the DSC cell.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

Exothermic events (heat release) indicate decomposition, while endothermic events (heat absorption) can indicate phase changes.

Factors Influencing Thermal Stability

-

Purity: Impurities can catalyze or lower the onset temperature of decomposition.

-

Presence of Water: this compound is highly susceptible to hydrolysis, which can lead to the formation of corrosive HF gas and pentafluoropropionic acid. Rigorously anhydrous conditions are essential for accurate thermal stability assessment and safe handling[6].

-

Container Material: The material of the reaction vessel or storage container can influence stability. Compatibility studies are recommended.

-

Pressure: The pressure of the system can affect the boiling point and the kinetics of decomposition.

Safety Considerations

-

This compound is a toxic and corrosive gas that may be fatal if inhaled[7].

-

It can cause severe burns to the skin and eyes[7].

-

The compound is a gas under pressure and may explode if heated[7].

-

Thermal decomposition can produce other toxic and corrosive gases, such as carbon monoxide and hydrogen fluoride[8].

-

All handling should be performed in a well-ventilated fume hood or glovebox by trained personnel wearing appropriate personal protective equipment (PPE).

Conclusion

While direct, quantitative thermal stability data for this compound is scarce, a robust understanding of its potential behavior can be inferred from analogous compounds. It is expected to be a thermally stable compound in a pure, anhydrous state, but its stability is significantly compromised by moisture and potentially by impurities. Experimental determination of its decomposition temperature and kinetics using techniques such as TGA and DSC is strongly recommended before use in elevated temperature applications. The theoretical pathways and experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to safely handle and characterize this versatile reagent.

References

- 1. Buy Trifluoroacetyl fluoride | 354-34-7 [smolecule.com]

- 2. The thermal decomposition of trifluoroacetic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. Method for synthesis of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 6. Heptafluorobutyryl fluoride | 335-42-2 | Benchchem [benchchem.com]

- 7. Perfluoropropionyl fluoride | C3F6O | CID 67912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

An In-depth Technical Guide to the Precursors and Synthetic Routes for Pentafluoropropionyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary precursors and synthetic methodologies for producing pentafluoropropionyl fluoride (PFPE), a crucial intermediate in the synthesis of various fluorine-containing compounds. This document details the most prevalent and effective synthetic routes, offering quantitative data, detailed experimental protocols, and mechanistic insights to support research and development in the chemical and pharmaceutical industries.

Introduction

This compound (CF₃CF₂COF), a colorless gas at room temperature, is a highly reactive acyl fluoride. Its importance stems from its utility as a precursor to pentafluoropropionic acid and its derivatives, which are integral building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The introduction of a pentafluoropropionyl group can significantly alter the biological and physical properties of a molecule, often enhancing its lipophilicity and metabolic stability. This guide explores the key synthetic pathways to this valuable compound, with a focus on practicality, efficiency, and scalability.

Primary Synthetic Routes

The synthesis of this compound is dominated by a few key industrial and laboratory methods. This section will detail the most significant of these, including the isomerization of hexafluoropropylene oxide, electrochemical fluorination, and the decomposition of fluorinated oligomers.

Isomerization of Hexafluoropropylene Oxide (HFPO)

The most prominent and industrially significant method for the synthesis of this compound is the catalytic isomerization of hexafluoropropylene oxide (HFPO). This reaction is typically high-yielding and can be performed under relatively mild conditions.

CF₃CF(O)CF₂ → CF₃CF₂COF

A variety of catalysts have been developed for this rearrangement, generally falling into the categories of alkali metal fluorides, organic amines, or a combination thereof.

The choice of catalyst significantly impacts the reaction's efficiency, yield, and operating conditions. Below is a summary of various catalytic systems reported in the literature.

| Catalyst System | Temperature (°C) | Pressure (MPa) | Yield (%) | Purity (%) | Reference |

| Quinoline | 100 | - | 92 | 97 | [1][2] |

| Ethylenediamine / NaF | 90 | 0.6 | 80.5 | 92 | [3] |

| Quinoline / KF | 100 | 0.65 | 84.6 | 91 | [3] |

| Piperidine / CsF | 90 | ~0.5 | 81 | 93.5 | [3] |

The isomerization of HFPO is initiated by a nucleophilic attack of a catalyst, such as a fluoride ion or an amine, on the epoxide ring. Theoretical studies suggest that the nucleophile preferentially attacks the more sterically hindered β-carbon atom, which is substituted with the trifluoromethyl group.[3][4] This "abnormal" regioselectivity is attributed to the electronic effects of the fluorine atoms, which strengthen the Cα-O bond and lead to a lower distortion energy for the transition state of the β-attack.[3][4]

Caption: Mechanism of HFPO Isomerization.

Protocol 2.1.1: Isomerization using Quinoline [1][2]

-

Apparatus: A 2 L steel autoclave equipped with a needle valve and a stirring mechanism.

-

Procedure: a. Cool the autoclave to -70 °C and charge it with quinoline (200 g, 1.55 mol) and hexafluoropropylene oxide (2400 g, 14.46 mol).[1][2] b. Seal the autoclave and allow it to warm to room temperature while stirring. An exothermic reaction may be observed, with the temperature increasing to around 60 °C.[1][2] c. Heat the autoclave to 100 °C and maintain this temperature for 2 hours.[1][2] d. Cool the autoclave to room temperature. e. Carefully vent the gaseous product through the needle valve into a cold trap maintained at -78 °C (dry ice/acetone bath).

-

Purification: The condensed product is typically of high purity (97%) and can be used directly for many applications.[1][2] Further purification can be achieved by fractional distillation if required.

-

Yield: Approximately 2200 g (92% yield) of this compound.[1][2]

Protocol 2.1.2: Isomerization using Ethylenediamine and Sodium Fluoride [3]

-

Apparatus: A 0.5 L polytetrafluoroethylene-lined pressure reactor with a stirrer.

-

Procedure: a. Charge the reactor with ethylenediamine (150 g) and sodium fluoride (10 g).[3] b. Seal the reactor and begin stirring at 300 rpm. c. Heat the reactor to 90 °C. d. Feed hexafluoropropylene oxide (200 g) into the reactor in batches, maintaining a pressure of 0.6 MPa.[3] e. Collect the gaseous product by condensation.

-

Yield: 175 g of crude product, with a this compound content of 92%, corresponding to a yield of 80.5%.[3]

Electrochemical Fluorination (Simons Process)

Electrochemical fluorination (ECF), also known as the Simons process, is a powerful method for the perfluorination of organic compounds.[1][5] This technique involves the electrolysis of an organic substrate in anhydrous hydrogen fluoride. For the synthesis of this compound, propanoyl fluoride or propionic anhydride are suitable precursors.

CH₃CH₂COF + 5HF → CF₃CF₂COF + 5H₂

The Simons process is conducted in a specialized electrochemical cell with nickel anodes.[1][6] The organic substrate is dissolved in anhydrous hydrogen fluoride, and a voltage of 5-6 V is applied. The process replaces all C-H bonds with C-F bonds.

Caption: Simons ECF Workflow.

-

Apparatus: A Simons electrochemical fluorination cell with nickel anodes and cathodes, a power source, and a system for handling anhydrous hydrogen fluoride and venting gaseous products (including hydrogen).

-

Procedure: a. Dry the apparatus thoroughly. b. Condense anhydrous hydrogen fluoride into the cell. c. Dissolve the precursor (e.g., propanoyl fluoride) in the anhydrous HF to create the electrolyte solution. d. Apply a voltage of 5-6 V across the electrodes. e. Maintain the cell at a low temperature (typically 0-20 °C) to manage the exothermicity of the reaction and minimize degradation.[7] f. The perfluorinated product, being denser and immiscible with the electrolyte, collects at the bottom of the cell and can be drained off. g. Gaseous byproducts, primarily hydrogen, are safely vented.

-

Purification: The crude product is typically washed with a dilute base to remove residual HF, dried, and then purified by fractional distillation.

Decomposition of Hexafluoropropylene Oxide Oligomers

A more recent and sustainable approach to this compound synthesis involves the decomposition of hexafluoropropylene oxide oligomers.[5] These oligomers are often byproducts of other industrial processes, and their conversion into a valuable product represents a significant "waste-to-wealth" opportunity.

[-CF(CF₃)CF₂O-]n → n CF₃CF₂COF

This process is typically catalyzed by an alkali metal fluoride in an ether solvent.

-

Apparatus: A reaction vessel equipped with a stirrer, heating mantle, and a low-temperature condenser/cold trap.

-

Procedure: a. Charge the reactor with the HFPO oligomer, an alkali metal fluoride catalyst (e.g., CsF), and a high-boiling ether solvent (e.g., diglyme). b. Heat the mixture to 90-200 °C while stirring. c. The this compound product is a gas at this temperature and is collected by passing the reactor off-gas through a low-temperature condenser or cold trap. d. The reaction is continued until the decomposition of the oligomer is complete.

-

Yield: This method is reported to have a product yield of over 95%.[5]

Synthesis of Pentafluoropropionic Anhydride

Pentafluoropropionic anhydride ((CF₃CF₂CO)₂O) is a common derivatizing agent and a useful reagent in its own right. It can be synthesized from this compound, although specific laboratory preparations are not widely published. The general principle involves the reaction of the acyl fluoride with a dehydrating agent or a salt of the corresponding carboxylic acid. A plausible, though not explicitly detailed, route involves the reaction of this compound with pentafluoropropionic acid or its salt.

Safety Considerations

-

This compound is a toxic and corrosive gas. It reacts with water to produce hydrogen fluoride. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, and a face shield) should be worn.

-

Hexafluoropropylene oxide is a toxic gas.

-

Anhydrous hydrogen fluoride is extremely corrosive and toxic. Specialized equipment and training are required for its safe handling.

-

Electrochemical fluorination generates hydrogen gas, which is highly flammable. The apparatus must be designed to safely vent this byproduct.

This guide provides a foundational understanding of the synthesis of this compound. For any implementation of these procedures, it is imperative to consult the original literature and to conduct a thorough risk assessment.

References

- 1. Electrochemical fluorination - Wikipedia [en.wikipedia.org]

- 2. notes.fluorine1.ru [notes.fluorine1.ru]

- 3. mdpi.com [mdpi.com]

- 4. Theoretical Study on the Origin of Abnormal Regioselectivity in Ring-Opening Reaction of Hexafluoropropylene Oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. Simons: Joseph Simons | Materials Research Institute [mri.psu.edu]

- 7. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Solubility of Pentafluoropropionyl Fluoride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Pentafluoropropionyl fluoride (PFPE), a colorless and reactive gas, is a crucial reagent and building block in various chemical syntheses, particularly in the pharmaceutical and materials science sectors.[1][2] Its utility is often dictated by its behavior in solution, making a thorough understanding of its solubility in organic solvents paramount for reaction optimization, purification, and safe handling. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, outlines experimental protocols for solubility determination, and offers a logical framework for solvent selection.

Core Concepts in Solubility

The solubility of a gas in a liquid is governed by several factors, including the intermolecular forces between the solute (this compound) and the solvent, the temperature, and the partial pressure of the gas. As an acid halide, this compound is susceptible to reaction with protic or nucleophilic solvents, which can complicate simple solubility measurements.[1][3] Therefore, solvent selection must consider both physical dissolution and potential chemical reactivity.

Qualitative Solubility Profile

Given its polar carbonyl group and the surrounding electronegative fluorine atoms, this compound is expected to have higher solubility in polar aprotic solvents that can engage in dipole-dipole interactions without reacting. Solvents with high chemical resistance, such as certain fluorinated hydrocarbons, may also be suitable.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Potential Reactivity |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | Solvents with high dielectric constants can solvate the polar C=O bond. However, the high reactivity of PFPE as an acid halide may lead to slow reactions with trace water or other impurities. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | Ethers can act as Lewis bases and interact with the electrophilic carbonyl carbon. Stability should be confirmed, as ring-opening or other reactions are possible with reactive acyl halides. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents are relatively inert and can dissolve a range of polar and nonpolar compounds. They are often good choices for reactions involving acid halides. |

| Hydrocarbons | Hexanes, Toluene | Low | As nonpolar solvents, hydrocarbons are unlikely to effectively solvate the polar this compound molecule. |

| Alcohols | Methanol, Ethanol | Reactive | Alcohols are protic and will readily react with the acid fluoride to form esters. These are not suitable solvents for physical solubility studies. |

| Water | Reactive | This compound will hydrolyze in water to form pentafluoropropionic acid and hydrogen fluoride.[3] |

Note: This table provides an estimated guide. Experimental verification is crucial for any specific application.

Experimental Determination of Solubility

Due to the gaseous nature of this compound at standard conditions (Boiling Point: 5.3°C at 760mmHg), specialized techniques are required to accurately measure its solubility in organic solvents.[1] The following outlines a general experimental workflow based on the static synthetic method, a common technique for determining gas solubility.[4]

Experimental Protocol: Static Synthetic Method for Gas Solubility

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature and pressure.

Apparatus:

-

A high-pressure equilibrium cell with a known volume, equipped with a magnetic stirrer, temperature probe (e.g., Pt100 resistance thermometer), and a pressure sensor.[4]

-

A gas reservoir of known volume connected to a high-pressure source of this compound.

-

A vacuum pump.

-

A system for precise temperature control of the equilibrium cell (e.g., a thermostat bath).

-

Analytical balance for precise weighing of the solvent.

Procedure:

-

Solvent Preparation: The chosen organic solvent should be thoroughly dried and degassed to remove any dissolved air or water that could interfere with the measurement or react with the solute.[4]

-

System Evacuation: The equilibrium cell and all connecting lines are evacuated using the vacuum pump to remove any residual air.

-

Solvent Introduction: A precisely weighed amount of the degassed solvent is introduced into the equilibrium cell.

-

Gas Injection: this compound is introduced into the gas reservoir, and its initial pressure and temperature are recorded. A known amount of the gas is then isothermally expanded from the reservoir into the equilibrium cell containing the solvent. The amount of gas injected can be calculated using an appropriate equation of state from the pressure change in the reservoir.[4]

-

Equilibration: The mixture in the cell is stirred vigorously at a constant, controlled temperature to facilitate the dissolution of the gas into the liquid phase and allow the system to reach thermodynamic equilibrium. Equilibrium is typically indicated by a stable pressure reading over a significant period.[4]

-

Data Recording: Once equilibrium is reached, the final temperature and pressure inside the cell are recorded.

-

Data Analysis: The solubility can be expressed in various units, such as mole fraction, Henry's law constant, or mass of gas per volume of solvent. The calculation involves a mass balance for both the gas and the solvent, accounting for the vapor phase and the dissolved gas.

Safety Precautions:

-

This compound is toxic and corrosive.[1][2][5] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[6][7]

-

The experimental setup involves gas under pressure, which may explode if heated.[8] Ensure the apparatus is rated for the pressures being used and that appropriate safety measures, such as a blast shield, are in place.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the static synthetic method.

Caption: Workflow for determining the solubility of this compound.

Solvent Selection Logic

The choice of an appropriate solvent is a critical decision in any process involving this compound. The following diagram presents a logical decision-making pathway for solvent selection.

Caption: Decision pathway for selecting a suitable organic solvent.

Conclusion

While quantitative solubility data for this compound remains scarce, a qualitative understanding based on chemical principles can guide solvent selection. For applications requiring precise solubility values, direct experimental measurement is necessary. The protocols and logical frameworks provided in this guide offer a starting point for researchers, scientists, and drug development professionals working with this versatile and reactive compound. Careful consideration of both physical solubility and chemical compatibility is essential for successful and safe experimentation.

References

- 1. lookchem.com [lookchem.com]

- 2. Cas 422-61-7,this compound | lookchem [lookchem.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. guidechem.com [guidechem.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. Perfluoropropionyl fluoride | C3F6O | CID 67912 - PubChem [pubchem.ncbi.nlm.nih.gov]

Pentafluoropropionyl Fluoride: A Technical Guide to Safe Handling and Emergency Preparedness

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety protocols and handling precautions necessary for the safe use of pentafluoropropionyl fluoride in a laboratory setting. This guide is intended for professionals in research, science, and drug development who may work with this highly reactive and hazardous chemical. Adherence to these guidelines is critical to ensure personal safety and prevent environmental contamination.

Hazard Identification and Classification

This compound (CAS No. 422-61-7) is a toxic, corrosive, and liquefied gas under pressure.[1][2] It poses significant health risks upon exposure and requires stringent safety measures during handling, storage, and disposal. The primary hazards are summarized below.

GHS Hazard Classification:

-

Gases Under Pressure: Liquefied gas (H280) - Contains gas under pressure; may explode if heated.[1][2][3]

-

Acute Toxicity (Inhalation): Category 2 or 3 (H330/H331) - Fatal or toxic if inhaled.[1][2][3][4]

-

Acute Toxicity (Dermal): Category 3 (H311) - Toxic in contact with skin.[1][3]

-

Skin Corrosion/Irritation: Category 1B (H314) - Causes severe skin burns and eye damage.[1][3]

-

Serious Eye Damage/Eye Irritation: Category 1 (H318) - Causes serious eye damage.[1][3]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) - May cause respiratory irritation.[1][3]

Other Hazards:

-

Reacts violently with water, liberating toxic gas.[1]

-

Contact with acids liberates toxic gas.[1]

-

May cause frostbite upon contact with the liquefied gas.[1]

-

Considered a "forever chemical," indicating persistence in the environment.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is crucial for understanding its behavior and potential hazards.

| Property | Value |

| Molecular Formula | C3F6O[5][6] |

| Molecular Weight | 166.02 g/mol [2] |

| Appearance | Liquefied gas[2][7] |

| Boiling Point | 5.3 °C at 760 mmHg[1] |

| Density | 1.537 g/cm³[1][5] |

| Vapor Pressure | 1560 mmHg at 25°C[1] |

| UN Number | 3308[5] |

Exposure Controls and Personal Protection

Due to the high toxicity and reactivity of this compound, stringent exposure controls and the use of appropriate personal protective equipment (PPE) are mandatory.

Engineering Controls

-

Fume Hood: All work with this compound must be conducted in a properly functioning chemical fume hood.[8]

-

Ventilation: Ensure adequate ventilation in the laboratory to prevent the accumulation of toxic vapors.[1][8]

-

Emergency Equipment: Emergency eye wash stations and safety showers must be readily accessible in the immediate work area.[1]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles and a face shield are required.[1][4]

-

Skin Protection: A lab coat, long pants, and closed-toe shoes are mandatory. An acid-resistant apron or suit should be worn over the lab coat.[4]

-

Hand Protection: Use thick, chemical-resistant gloves (e.g., neoprene or nitrile, 22mil).[9] Do not use latex gloves. It is recommended to wear two pairs of nitrile gloves and change the outer pair frequently.[10]

-

Respiratory Protection: In case of inadequate ventilation or for emergency response, a self-contained breathing apparatus (SCBA) or a full-face respirator with an appropriate cartridge is necessary.[4][8]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure and accidents.

Handling

-

Read and understand the Safety Data Sheet (SDS) before working with the chemical.

-

Work in a well-ventilated area, preferably a chemical fume hood.[8]

-

Avoid contact with skin, eyes, and clothing.[8]

-

Do not breathe gas, fumes, vapor, or spray.[1]

-

Use spark-proof tools and explosion-proof equipment.[8]

-

Ground and bond containers when transferring material to prevent static electricity.

-

Close the valve after each use and when the container is empty.[1]

Storage

-

Store in a cool, dry, well-ventilated area away from incompatible materials.[1][8]

-

Protect from sunlight and do not expose to temperatures exceeding 50°C (122°F).[1][3]

-

Do not store in glass containers.[1]

-

Store away from acids, strong bases, strong oxidizing agents, and water.[1]

Chemical Incompatibilities

This compound is incompatible with several classes of substances. Contact with these materials can lead to violent reactions and the release of toxic gases.

Caption: Chemical Incompatibilities of this compound.

Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an emergency involving this compound.

Spills and Leaks

-

Evacuate the area immediately.

-

Wear appropriate PPE, including respiratory protection.

-

If it is safe to do so, stop the leak.

-

Ventilate the area of the leak or spill.

-

For small spills, neutralize with a suitable agent like sodium bicarbonate or a commercial acid neutralizer.

-

Absorb the neutralized spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.

Fire

-

This compound is not flammable, but containers may explode when heated.[1][3]

-

Use extinguishing media appropriate for the surrounding fire, such as dry chemical, carbon dioxide, or water spray.[8]

-

Cool containers exposed to fire with water spray to prevent rupture.

-

Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

First Aid Measures

The following flowchart outlines the immediate first aid steps to be taken in case of exposure.

Caption: First Aid Procedures for this compound Exposure.

Specific First Aid Details:

-

Inhalation: Move the victim to fresh air and keep them warm and at rest. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7][11]

-

Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[7][11] For frostbite, thaw affected areas with lukewarm water.[1] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing.[1][7] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][11]

Disposal Considerations

This compound and any contaminated materials must be disposed of as hazardous waste.

-

Dispose of contents and container in accordance with all local, regional, national, and international regulations.

-

Do not allow the chemical to enter drains or waterways.[8]

-

As a "forever chemical," take extra precautions to prevent environmental release.[1]

Toxicity Data

While specific occupational exposure limits (e.g., PEL, TLV) for this compound have not been established, the available toxicity data underscores its high hazard level.

| Metric | Value | Species | Route | Reference |

| LC50 | > 25 ppm and < 100 ppm / 4 hours | Mouse | Inhalation | [2][7] |

Detailed experimental protocols for the cited toxicity studies are not publicly available. The LC50 value indicates high toxicity via the inhalation route.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Standard Operating Procedure for this compound.

By adhering to the comprehensive safety measures outlined in this guide, researchers, scientists, and drug development professionals can mitigate the risks associated with this compound and ensure a safe laboratory environment.

References

- 1. lookchem.com [lookchem.com]

- 2. Perfluoropropionyl fluoride | C3F6O | CID 67912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. synquestlabs.com [synquestlabs.com]

- 4. echemi.com [echemi.com]

- 5. echemi.com [echemi.com]

- 6. Page loading... [guidechem.com]

- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. fluoridealert.org [fluoridealert.org]

- 11. datasheets.scbt.com [datasheets.scbt.com]

Quantum Chemical Insights into Pentafluoropropionyl Fluoride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Pentafluoropropionyl fluoride (C₂F₅COF), a key intermediate in various chemical syntheses, presents a subject of significant interest for computational chemistry. Understanding its molecular structure, vibrational properties, and conformational landscape through quantum chemical calculations is crucial for predicting its reactivity and interactions in complex chemical systems. This technical guide synthesizes the available computational data on this compound, providing a foundational resource for its application in research and development.

Molecular Structure and Conformational Analysis

It is anticipated that rotation around the C-C bond in this compound would lead to different staggered conformations. The relative energies of these conformers would be determined by a complex interplay of steric hindrance between the fluorine atoms and electrostatic interactions.

Logical Workflow for Conformational Analysis

The process of computationally determining the stable conformers of a molecule like this compound follows a systematic workflow.

Caption: A typical workflow for the computational identification of stable molecular conformers.

Spectroscopic Properties

Vibrational and rotational spectroscopy are powerful experimental techniques for characterizing molecular structure. Quantum chemical calculations provide theoretical spectra that are invaluable for interpreting experimental data.

Vibrational Frequencies

The vibrational frequencies of this compound correspond to the various stretching, bending, and torsional motions of its atoms. DFT calculations are a common method for predicting these frequencies. While a specific vibrational analysis for C₂F₅COF is not available, the calculated frequencies would be expected in regions characteristic of C-F, C-C, and C=O bond vibrations.

Rotational Constants

Rotational spectroscopy, particularly in the gas phase, can provide highly precise information about the moments of inertia and, consequently, the geometry of a molecule. Quantum chemical calculations can predict the rotational constants (A, B, and C) for each stable conformer. These theoretical values can then be compared with experimental microwave spectroscopy data to identify the conformers present in a sample.

Data Presentation

Due to the absence of specific published research on the quantum chemical calculations of this compound, we present a template for how such data would be structured.

Table 1: Calculated Geometrical Parameters for a Hypothetical Conformer of this compound

| Parameter | Value (Å or °) |

| Bond Lengths | |

| C₁-C₂ | Value |

| C₂-C₃ | Value |

| C₁=O | Value |

| C₁-F₁ | Value |

| C₂-F₂, C₂-F₃ | Value |

| C₃-F₄, C₃-F₅, C₃-F₆ | Value |

| Bond Angles | |

| O=C₁-C₂ | Value |

| F₁-C₁-C₂ | Value |

| C₁-C₂-C₃ | Value |

| F-C-F | Value |

| Dihedral Angles | |

| O=C₁-C₂-C₃ | Value |

| F₁-C₁-C₂-C₃ | Value |

Table 2: Calculated Vibrational Frequencies for a Hypothetical Conformer of this compound

| Mode | Frequency (cm⁻¹) | Intensity (km/mol) | Assignment |

| ν₁ | Value | Value | C=O stretch |

| ν₂ | Value | Value | CF₃ asymmetric stretch |

| ν₃ | Value | Value | CF₃ symmetric stretch |

| ν₄ | Value | Value | CF₂ stretch |

| ... | ... | ... | ... |

Table 3: Calculated Rotational Constants for a Hypothetical Conformer of this compound

| Constant | Value (GHz) |

| A | Value |

| B | Value |

| C | Value |

Experimental Protocols

In the absence of specific literature, this section outlines the general experimental methodologies that would be employed to validate the computational predictions for this compound.

Gas-Phase Electron Diffraction (GED)

GED is an experimental technique used to determine the structure of molecules in the gas phase. A beam of high-energy electrons is scattered by the molecules, and the resulting diffraction pattern is analyzed to determine bond lengths, angles, and dihedral angles.

Microwave Spectroscopy

This technique measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels. It provides highly accurate rotational constants, which are directly related to the molecule's moments of inertia and can be used to determine its precise geometry.

Infrared and Raman Spectroscopy

These vibrational spectroscopy techniques measure the absorption (IR) or scattering (Raman) of light by a molecule as a function of frequency. The resulting spectra provide information about the vibrational modes of the molecule, which can be compared to the frequencies calculated using quantum chemical methods.

Conclusion